![molecular formula C8H13BrN4O B13069371 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, a triazole moiety, and an amino group
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Bromination: The triazole ring is then brominated using bromine or a bromine-containing reagent.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Coupling Reaction: The brominated triazole is coupled with the cyclobutane derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique structure of the compound allows for its use in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other triazole-containing compounds:
1-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-[2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
The presence of the bromine atom in this compound makes it unique and potentially more versatile in certain applications.
Eigenschaften
Molekularformel |
C8H13BrN4O |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12) |
InChI-Schlüssel |
YQMLQGGGMUJQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCN2C(=NC(=N2)N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


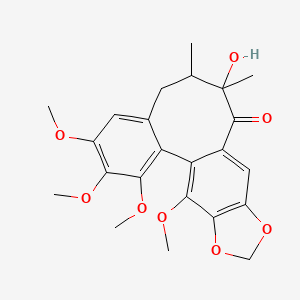
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
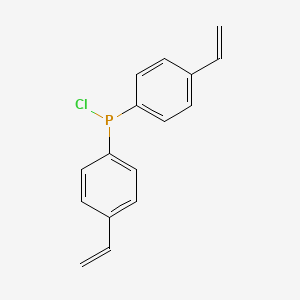
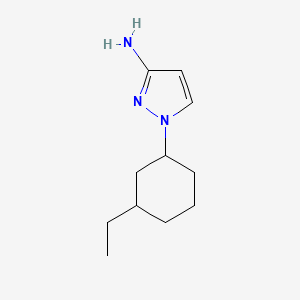
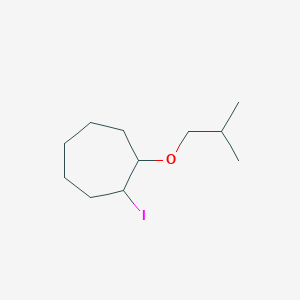
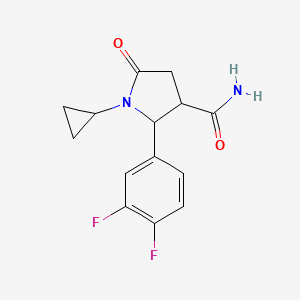
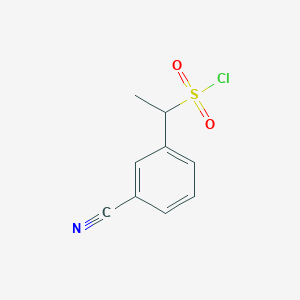
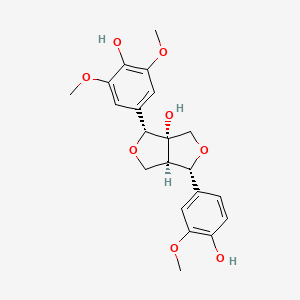
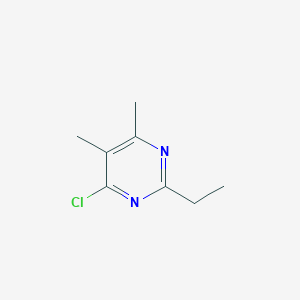
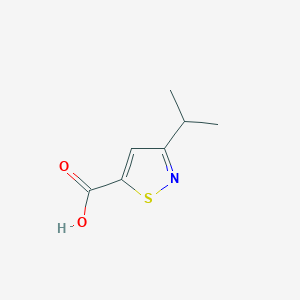

amine](/img/structure/B13069369.png)

